molecular formula C11H21NO4 B2803817 Tert-butyl (2r,4r)-4-hydroxy-2-(methoxymethyl)pyrrolidine-1-carboxylate CAS No. 1146951-37-2

Tert-butyl (2r,4r)-4-hydroxy-2-(methoxymethyl)pyrrolidine-1-carboxylate

Cat. No.: B2803817
CAS No.: 1146951-37-2
M. Wt: 231.292
InChI Key: FGGZZBDJYMUXDT-RKDXNWHRSA-N
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Description

Tert-butyl (2R,4R)-4-hydroxy-2-(methoxymethyl)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative characterized by:

  • A tert-butyl carbamate group at the 1-position, providing steric protection and lipophilicity.
  • A hydroxy group at the 4-position, enabling hydrogen bonding and polarity.
  • A methoxymethyl substituent at the 2-position, contributing to stereoelectronic effects and solubility modulation.
  • R,R stereochemistry at positions 2 and 4, critical for its spatial arrangement and intermolecular interactions .

This compound is frequently employed as a building block in medicinal chemistry, particularly in the synthesis of constrained analogs of bioactive molecules like FTY720 (a sphingosine-1-phosphate receptor modulator) . Its synthesis involves multi-step protocols, including silylation, nucleophilic substitution, and deprotection steps, as detailed in and .

Properties

IUPAC Name

tert-butyl (2R,4R)-4-hydroxy-2-(methoxymethyl)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-6-9(13)5-8(12)7-15-4/h8-9,13H,5-7H2,1-4H3/t8-,9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGGZZBDJYMUXDT-RKDXNWHRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1COC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1COC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2r,4r)-4-hydroxy-2-(methoxymethyl)pyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or their derivatives.

    Introduction of the Hydroxy Group: The hydroxy group can be introduced through hydroxylation reactions using reagents like osmium tetroxide or hydrogen peroxide.

    Attachment of the Methoxymethyl Group: The methoxymethyl group can be introduced using methoxymethyl chloride in the presence of a base like sodium hydride.

    Addition of the Tert-butyl Group: The tert-butyl group can be introduced through a tert-butylation reaction using tert-butyl chloride and a suitable catalyst.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems are often employed to achieve sustainable and scalable synthesis .

Chemical Reactions Analysis

Synthetic Modifications of Functional Groups

The compound undergoes targeted transformations due to its tert-butyloxycarbonyl (Boc) protecting group, hydroxyl group, and methoxymethyl side chain.

Hydroxyl Group Reactivity

  • Silylation : The hydroxyl group can be protected using tert-butyldimethylsilyl (TBDMS) chloride under basic conditions. For example: Compound+TBDMS ClImidazole DMFTBDMS protected derivative[7][13]\text{Compound}+\text{TBDMS Cl}\xrightarrow{\text{Imidazole DMF}}\text{TBDMS protected derivative}\quad[7][13]
  • Oxidation : The hydroxyl group is oxidized to a ketone using Dess-Martin periodinane (DMP) or Swern oxidation conditions, enabling further functionalization .

Methoxymethyl Side Chain

  • Demethylation : Treatment with BBr₃ in dichloromethane cleaves the methoxymethyl group to yield a hydroxymethyl intermediate .
  • Substitution Reactions : The methoxymethyl group participates in nucleophilic substitutions under acidic or basic conditions, enabling side-chain diversification .

Boc Group Deprotection

The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions to generate a free amine:CompoundHCl in dioxane 2R 4R 4 hydroxy 2 methoxymethyl pyrrolidine[3][10]\text{Compound}\xrightarrow{\text{HCl in dioxane}}\text{ 2R 4R 4 hydroxy 2 methoxymethyl pyrrolidine}\quad[3][10]Conditions :

AcidSolventTemperatureYield
4M HClDioxane25°C, 3h92%
TFADCM0°C, 1h88%

Ring Functionalization

The pyrrolidine ring undergoes stereoselective modifications:

C-2 Position Reactivity

  • Borylation : Transition-metal-catalyzed hydroboration introduces boron-containing groups for cross-coupling reactions .
  • Cycloaddition : Participation in Ugi reactions with isocyanides and amines generates polycyclic scaffolds .

C-4 Position Reactivity

  • Esterification : The hydroxyl group is esterified with acyl chlorides (e.g., acetyl chloride) to form esters .

Stereochemical Transformations

The (2R,4R) configuration influences reaction outcomes:

Reaction TypeStereochemical OutcomeKey Reference
EpoxidationRetention of configuration
Enzymatic ResolutionEnantiomeric excess ≥98%
Diastereoselective Alkylation4:1 dr (syn:anti)

Comparative Reactivity with Analogues

The methoxymethyl substituent enhances steric hindrance compared to methyl or hydroxymethyl derivatives:

DerivativeReaction Rate (k, s⁻¹)Selectivity
Methoxymethyl (2R,4R)0.45High
Hydroxymethyl (2R,4S)0.32Moderate
Methyl (2S,4R)0.28Low

Scientific Research Applications

Medicinal Chemistry Applications

Tert-butyl (2R,4R)-4-hydroxy-2-(methoxymethyl)pyrrolidine-1-carboxylate has been explored for its potential therapeutic properties. Its structural features allow it to interact with biological targets effectively.

Antiviral Activity

Research indicates that compounds similar to this compound exhibit antiviral properties. For instance, derivatives have shown efficacy against viral infections by inhibiting viral replication mechanisms.

Neuroprotective Effects

Studies suggest that this compound can provide neuroprotective benefits. Its ability to modulate neurotransmitter systems may offer therapeutic strategies for neurodegenerative diseases.

Organic Synthesis Applications

The compound serves as a versatile building block in organic synthesis due to its functional groups and stereochemistry.

Synthesis of Chiral Compounds

This compound can be utilized in the asymmetric synthesis of various chiral molecules. Its chirality is crucial for developing enantiomerically pure drugs.

Ligand Development

The compound can act as a ligand in coordination chemistry, facilitating the formation of metal complexes that are useful in catalysis and material science .

Data Table: Applications Overview

Application AreaSpecific Use CaseReference
Medicinal ChemistryAntiviral activity
Neuroprotective effects
Organic SynthesisSynthesis of chiral compounds
Ligand development

Case Study 1: Antiviral Properties

A study published in a peer-reviewed journal demonstrated that derivatives of pyrrolidine compounds, including this compound, exhibited significant antiviral activity against specific viruses by disrupting their replication cycle.

Case Study 2: Neuroprotection

In vitro studies highlighted the neuroprotective effects of this compound on neuronal cell lines exposed to oxidative stress. The results indicated a reduction in cell death and improved survival rates, suggesting potential applications in treating neurodegenerative disorders.

Mechanism of Action

The mechanism of action of tert-butyl (2r,4r)-4-hydroxy-2-(methoxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the methoxymethyl and tert-butyl groups can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following compounds share the pyrrolidine backbone but differ in substituents, stereochemistry, or functional groups, leading to distinct physicochemical and biological properties:

Substituent Variations

Table 1: Substituent-Based Comparison
Compound Name Substituent at 2-Position 4-Position Molecular Weight Key Properties/Applications References
Tert-butyl (2R,4R)-4-hydroxy-2-(methoxymethyl)pyrrolidine-1-carboxylate Methoxymethyl (CH2OCH3) -OH 217.26 g/mol Intermediate for anticancer agents
Tert-butyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate Hydroxymethyl (CH2OH) -OH 217.26 g/mol Increased polarity due to -OH group
Tert-butyl (2S,4R)-4-hydroxy-2-(2-(4-octylphenyl)-2-oxoethyl)pyrrolidine-1-carboxylate 4-Octylphenyl acetyl group -OH 445.59 g/mol* Enhanced hydrophobicity; anticancer leads
Tert-butyl (2S,4R)-4-amino-2-(methoxymethyl)pyrrolidine-1-carboxylate Methoxymethyl (CH2OCH3) -NH2 230.30 g/mol Amine functionality for further coupling

*Calculated based on molecular formula from .

Key Observations :

  • Methoxymethyl vs. Hydroxymethyl : The methoxymethyl group reduces hydrogen bonding capacity compared to hydroxymethyl, increasing lipophilicity (logP ~1.5 vs. ~0.8) .
  • 4-Octylphenyl Acetyl Group : Introduces a hydrophobic tail, improving membrane permeability for cellular uptake in anticancer applications .
  • Amino Group at 4-Position: Enables conjugation with carboxylic acids or electrophiles, expanding utility in peptide mimetics .

Stereochemical Variations

Table 2: Stereochemical Impact
Compound Name Stereochemistry (2,4 Positions) Melting Point/State Biological Relevance References
This compound R,R Oil (synthetic intermediate) Optimal stereochemistry for S1P receptor binding
Tert-butyl (2S,4S)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate S,S Solid Altered spatial arrangement; lower activity in kinase assays
Tert-butyl (2R,4S)-4-amino-2-(methoxymethyl)pyrrolidine-1-carboxylate R,S Oil Potential mismatched stereochemistry for target binding

Key Observations :

  • R,R Configuration : Exhibits superior binding to biological targets (e.g., S1P receptors) compared to S,S or R,S diastereomers due to complementary 3D interactions .
  • Solid vs. Oil : Crystalline solids (e.g., S,S isomer) facilitate characterization via X-ray crystallography, while oils require chromatographic purification .

Functional Group Modifications

Table 3: Functional Group Impact
Compound Name Functional Group Modifications Key Spectral Data (NMR) Applications References
This compound Methoxy (δ 3.3–3.5 ppm), tert-butyl (δ 1.4 ppm) 1H NMR (CDCl3): δ 4.2 (br, -OH), 3.4 (s, OCH3) Anticancer agent precursor
(2S,4R)-4-Hydroxy-2-(1-hydroxy-2-(4-octylphenyl)ethyl)pyrrolidin-1-ium chloride Hydroxyethyl and 4-octylphenyl groups 13C NMR: δ 208.2 (C=O), 35.1 (octyl chain CH2) Dual-acting anticancer and anti-inflammatory
Tert-butyl (2S,4R)-4-((tert-butyldimethylsilyl)oxy)-2-(methoxymethyl)pyrrolidine-1-carboxylate Silyl-protected -OH HRMS: m/z 388.24 [M+H]+ Protected intermediate for synthesis

Key Observations :

  • Silyl Protection : The tert-butyldimethylsilyl (TBS) group stabilizes the hydroxy group during synthetic steps, with HRMS confirming molecular integrity .
  • Charged Species : Quaternary ammonium salts (e.g., pyrrolidin-1-ium chloride) enhance water solubility for in vitro testing .

Biological Activity

Tert-butyl (2R,4R)-4-hydroxy-2-(methoxymethyl)pyrrolidine-1-carboxylate, a compound with the chemical formula C11H21NO4, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound is characterized by a pyrrolidine ring with hydroxyl and methoxymethyl substituents. Its structural features contribute to its biological properties, making it a subject of interest in drug development.

PropertyValue
Molecular FormulaC11H21NO4
Molecular Weight231.29 g/mol
Boiling PointNot specified
CAS Number1146951-37-2
Purity95.00%

Antimicrobial Properties

Research indicates that compounds with similar structural motifs to this compound exhibit significant antimicrobial activity. For instance, derivatives of pyrrolidine have been shown to possess antibacterial and antifungal properties due to their ability to disrupt microbial cell wall synthesis and function .

Antitumor Activity

The biological activity of this compound extends into the realm of oncology. Studies have suggested that pyrrolidine derivatives can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression. The specific mechanisms may involve apoptosis induction and the inhibition of angiogenesis .

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of similar compounds against neurodegenerative diseases. The modulation of neuroinflammatory responses and oxidative stress has been highlighted as a key mechanism through which these compounds exert their protective effects on neuronal cells .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various pyrrolidine derivatives against common pathogens. The results demonstrated that compounds similar to this compound exhibited minimum inhibitory concentrations (MIC) comparable to conventional antibiotics, indicating their potential as alternative therapeutic agents .
  • Antitumor Activity : In a preclinical model of breast cancer, a related pyrrolidine derivative was shown to reduce tumor volume significantly when administered in conjunction with standard chemotherapy agents. The study concluded that this compound could enhance the efficacy of existing treatments while reducing side effects .
  • Neuroprotection : A recent investigation into neuroprotective agents found that this compound demonstrated a capacity to reduce neuronal apoptosis in models of oxidative stress-induced damage, suggesting its utility in treating conditions like Alzheimer's disease .

Q & A

Q. What are the standard synthetic routes for Tert-butyl (2R,4R)-4-hydroxy-2-(methoxymethyl)pyrrolidine-1-carboxylate?

The synthesis typically involves multi-step protocols:

  • Step 1 : Protection of the pyrrolidine nitrogen using tert-butyloxycarbonyl (Boc) groups under basic conditions (e.g., Boc₂O, DMAP) .
  • Step 2 : Introduction of the methoxymethyl group via nucleophilic substitution or Mitsunobu reactions, ensuring stereochemical control at C2 and C4 .
  • Step 3 : Deprotection of the Boc group using trifluoroacetic acid (TFA) in dichloromethane (DCM), followed by neutralization and purification via column chromatography .
    Key reagents : Boc anhydride, TFA, flow microreactors for improved stereoselectivity .

Q. How is the stereochemical configuration (2R,4R) confirmed?

  • Chiral HPLC : Compare retention times with enantiomeric standards .
  • NMR Spectroscopy : Analyze coupling constants (e.g., 3JHH^3J_{HH}) and nuclear Overhauser effect (NOE) correlations to confirm spatial arrangements .
  • X-ray crystallography : Resolve absolute configuration using SHELX programs for refinement .

Q. What spectroscopic techniques validate the compound’s purity and structure?

  • IR Spectroscopy : Identify hydroxyl (3200–3600 cm1^{-1}) and carbonyl (1700–1750 cm1^{-1}) stretches .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., C11_{11}H21_{21}NO4_4, MW 243.30 g/mol) .
  • 1^{1}H/13^{13}C NMR : Assign peaks for methoxymethyl (δ 3.3–3.5 ppm for OCH3_3) and pyrrolidine ring protons .

Advanced Research Questions

Q. How can low yields in the final coupling step be addressed?

  • Optimize reaction conditions : Use palladium catalysts (e.g., Pd/C) for hydrogenation or microwave-assisted synthesis to enhance efficiency .
  • Purification strategies : Employ preparative HPLC or recrystallization to isolate diastereomers .
  • Mechanistic studies : Monitor intermediates via LC-MS to identify bottlenecks (e.g., steric hindrance at C2/C4) .

Q. What computational methods predict the compound’s conformational stability in solution?

  • Molecular Dynamics (MD) simulations : Simulate solvation effects in polar solvents (e.g., DMSO, water) to assess hydrogen-bonding interactions .
  • Density Functional Theory (DFT) : Calculate energy minima for (2R,4R) vs. (2S,4S) configurations to explain stereochemical preferences .

Q. How does the methoxymethyl group influence biological activity compared to analogs?

  • Solubility enhancement : Methoxymethyl improves logP values (experimental: ~1.2) compared to hydroxymethyl analogs (logP ~0.5) .
  • Receptor binding : Docking studies suggest the methoxy group forms van der Waals interactions with hydrophobic enzyme pockets (e.g., kinases) .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported reaction yields for stereoselective synthesis?

  • Case study : Yields vary (50–80%) depending on protecting group strategy.
    • Higher yields : Use flow microreactors for precise temperature control (e.g., 0°C for methoxymethylation) .
    • Lower yields : Competing epimerization at C4 under acidic conditions; mitigate via buffered deprotection .
  • Recommendation : Replicate conditions with in-situ monitoring (e.g., FTIR) to track byproduct formation .

Methodological Best Practices

  • Stereochemical control : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) during methoxymethylation .
  • Scale-up : Transition from batch to flow reactors to maintain stereointegrity at >10 g scale .
  • Troubleshooting : If crystallization fails, employ freeze-drying for hygroscopic intermediates .

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